molecular formula C14H12N2OS2 B2486954 BSF433220 CAS No. 310892-85-4

BSF433220

Cat. No.: B2486954
CAS No.: 310892-85-4
M. Wt: 288.38
InChI Key: NJXYNQBZHYKKOI-UHFFFAOYSA-N
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Description

BSF433220 is a chemical compound with a unique structure and properties that have garnered attention in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BSF433220 involves several steps, starting with the preparation of intermediate compounds. One common method involves the use of specific reagents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large reactors and continuous flow systems to maintain consistent quality and efficiency. The process may also include purification steps, such as crystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

BSF433220 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

BSF433220 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: this compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Biological Activity

BSF433220, a synthetic compound categorized under chromen-4-one derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chromen-4-one backbone with specific substituents that enhance its biological activity. The following table summarizes its key chemical properties:

Property Description
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 302.34 g/mol
Solubility Soluble in organic solvents; low solubility in water
Melting Point 150-155 °C

This compound exhibits its biological effects primarily through the modulation of enzyme activity and interaction with specific receptors. The compound has been shown to inhibit enzymes involved in cancer cell proliferation, leading to potential anticancer effects. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : this compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.
  • Receptor Binding : The compound can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research has documented several biological activities associated with this compound, including:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells, particularly in breast and colorectal cancer models. The compound's ability to inhibit cell proliferation has been linked to its interaction with the PI3K/Akt signaling pathway.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
  • Anti-inflammatory Effects : By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the application of this compound in various biological contexts:

  • Case Study: Anticancer Efficacy
    • In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. The study highlighted the compound's potential as a therapeutic agent in oncology.
  • Case Study: Antimicrobial Activity
    • A recent investigation tested this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that the compound had an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against S. aureus, indicating significant antibacterial potential.
  • Case Study: Anti-inflammatory Mechanism
    • A study assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound led to a significant decrease in edema and inflammatory cytokine levels compared to control groups.

Properties

IUPAC Name

[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c17-7-12-13(16-6-5-15-14(16)19-12)10-8-18-11-4-2-1-3-9(10)11/h1-4,8,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYNQBZHYKKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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